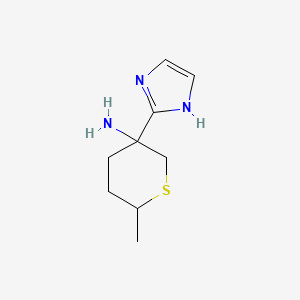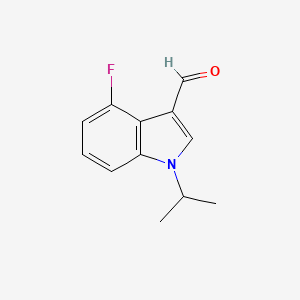
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Fluorination: Introduction of the fluorine atom at the 4-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor.
Formylation: Introduction of the formyl group at the 3-position of the indole ring. This can be done using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 4-Fluoro-1-(propan-2-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is not well-documented. like other indole derivatives, it may interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: Potential to bind to specific receptors, altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Fluoroindole: Lacks the propan-2-yl and formyl groups.
1-(Propan-2-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom.
4-Fluoro-1H-indole-3-carbaldehyde: Lacks the propan-2-yl group.
Uniqueness
4-Fluoro-1-(propan-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the propan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H12FNO |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
4-fluoro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3 |
InChI 键 |
BRIYLXSAYUFSRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=C1C=CC=C2F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)

![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

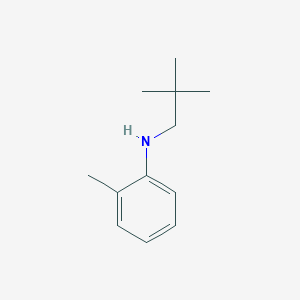
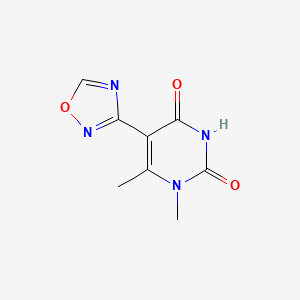
![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)

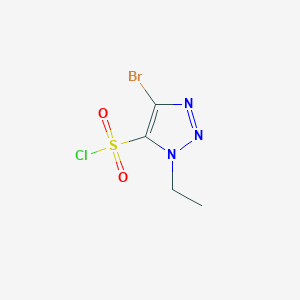
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
